2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenoxy group, a tetrahydroquinoline moiety, and an acetamide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the tetrahydroquinoline moiety using an acylation reaction to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenol or quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but has a different core structure.
3-(2-methoxyphenoxy)-1,2-propanediol: Similar in having a methoxyphenoxy group but differs in the rest of the structure.
Uniqueness
2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to its combination of a methoxyphenoxy group with a tetrahydroquinoline moiety and an acetamide linkage. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)11-12-25-21-9-8-18(13-17(21)7-10-23(25)27)24-22(26)15-29-20-6-4-5-19(14-20)28-3/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOXQCAYQYCLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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